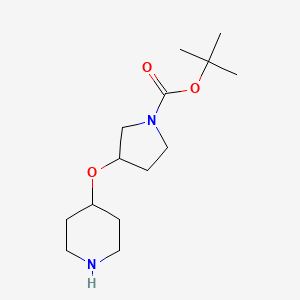

Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate

Beschreibung

Overview of Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate

This compound belongs to the class of nitrogen-containing heterocyclic compounds that incorporate both pyrrolidine and piperidine structural elements. The compound features a five-membered pyrrolidine ring connected through an oxygen bridge to a six-membered piperidine ring, with the pyrrolidine nitrogen protected by a tert-butyl carbamate group. This structural arrangement creates a bicyclic system with enhanced stability and specific reactivity patterns that distinguish it from simpler heterocyclic compounds.

The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as tert-butyl 3-piperidin-4-yloxypyrrolidine-1-carboxylate, with the Chemical Abstracts Service registry number 1824513-13-4. The molecular structure can be represented by the simplified molecular-input line-entry system notation: CC(C)(C)OC(=O)N1CCC(C1)OC2CCNCC2, which clearly depicts the connectivity between the two heterocyclic rings through the ether linkage.

Physical characterization of the compound reveals several important properties that influence its behavior in chemical reactions and biological systems. The compound exhibits moderate lipophilicity with an XLogP3-AA value of 1.3, indicating favorable properties for membrane permeability while maintaining sufficient aqueous solubility. The presence of four hydrogen bond acceptors and one hydrogen bond donor contributes to its interaction profile with biological targets and solvents.

Historical Context and Discovery

The development of this compound emerged from the broader exploration of nitrogen-containing heterocyclic compounds as pharmaceutical intermediates and bioactive molecules. The compound represents part of the evolution in synthetic methodologies for creating complex bicyclic structures that combine multiple heterocyclic elements. While specific historical documentation of its initial discovery is limited in the available literature, the compound appears to have been developed as part of systematic efforts to create novel synthetic intermediates for drug discovery programs.

The synthetic approaches to this compound have evolved from earlier work on pyrrolidine and piperidine chemistry, building upon established methods for heterocyclic ring formation and functionalization. The incorporation of tert-butyl carbamate protecting groups reflects standard practices in synthetic organic chemistry for temporarily masking reactive nitrogen centers during multi-step synthetic sequences.

The compound's emergence in chemical databases and commercial availability through multiple suppliers indicates its recognition as a valuable synthetic building block, with companies such as Sigma-Aldrich, Life Chemicals, and Matrix Scientific offering the compound for research purposes. This widespread availability suggests successful development of reliable synthetic routes and recognition of its utility in pharmaceutical research applications.

Significance in Contemporary Chemical Research

This compound has gained prominence in contemporary chemical research due to its versatile applications in medicinal chemistry and drug discovery. The compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical targets, particularly those requiring bicyclic nitrogen-containing scaffolds. Its structural features make it particularly valuable for developing compounds with enhanced pharmacological properties compared to simpler heterocyclic systems.

Research applications of this compound span multiple therapeutic areas, with particular emphasis on antimicrobial drug development. Studies have demonstrated its potential as an antibacterial agent and beta-lactamase inhibitor, addressing the critical need for new approaches to combat antibiotic resistance. The bicyclic structure provides a rigid framework that can enhance binding specificity to target proteins while the ether linkage offers opportunities for further chemical modification.

The compound's significance extends beyond direct pharmaceutical applications to its role in advancing synthetic methodologies. Its synthesis requires sophisticated chemical transformations that contribute to the development of new synthetic strategies for complex heterocyclic systems. These methodological advances have implications for the broader field of organic synthesis, particularly in the construction of nitrogen-containing natural products and pharmaceutical intermediates.

Contemporary research has also explored the stereochemical aspects of this compound, with particular attention to the (S)-enantiomer, which exhibits distinct biological properties compared to the racemic mixture. This stereochemical specificity underscores the importance of chirality in drug design and highlights the compound's role in advancing enantioselective synthesis methodologies.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple scientific perspectives, focusing exclusively on its chemical properties, synthetic methodologies, and research applications. The review encompasses detailed analysis of the compound's structural characteristics, synthetic routes for its preparation, chemical reactivity patterns, and current applications in scientific research.

Eigenschaften

IUPAC Name |

tert-butyl 3-piperidin-4-yloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-9-6-12(10-16)18-11-4-7-15-8-5-11/h11-12,15H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTZDQRIYKNYSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the piperidin-4-yloxy group: This step often involves nucleophilic substitution reactions where the piperidine derivative is introduced.

Introduction of the tert-butyl ester group: This is usually done through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Analyse Chemischer Reaktionen

Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced[][1].

Wissenschaftliche Forschungsanwendungen

Chemistry

Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate serves as an intermediate in synthesizing more complex molecules. Its unique structure allows for versatile chemical reactions, including:

- Oxidation : Can be oxidized to yield ketones or carboxylic acids.

- Reduction : Reduction reactions can produce alcohols or amines.

- Substitution : Nucleophilic substitution can introduce various functional groups into the compound.

Biology

The compound is being investigated for its potential role in modulating biological pathways. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing cellular functions such as proliferation and apoptosis. This interaction could lead to therapeutic applications in treating metabolic disorders .

Medicine

Research indicates that this compound may have anticancer properties through modulation of the PI3K/Akt/mTOR signaling pathway. Its ability to inhibit certain enzymes suggests potential applications in drug design aimed at cancer therapy .

Industry

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique properties make it valuable for creating specialized chemicals used in various applications.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (Compound 35)

- Chemical Formula : C₂₇H₂₆ClN₃O₄ (based on HRMS data)

- Key Differences: Substituent: Incorporates a 4-chloro-3-hydroxyphenyl-substituted isoquinoline group instead of piperidine. Synthesis: Synthesized via Method C using a brominated isoquinoline intermediate (50% yield), indicating higher complexity due to aromatic substitution . Isoquinoline derivatives are known for anticancer activity .

Tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate

- Chemical Formula : C₂₅H₃₁N₇O₄

- Key Differences :

- Core Structure : Replaces pyrrolidine with piperidine and introduces a pyrazolopyrimidine-indazole hybrid moiety.

- Elemental Analysis : Higher nitrogen content (19.87% calc vs. 10.36% in the parent compound) suggests increased hydrogen-bonding capacity, beneficial for targeting nucleotide-binding domains (e.g., kinases) .

- Applications : Likely designed for high-affinity enzyme inhibition due to the planar heterocyclic system .

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate

- CAS Number : 333986-05-3

- Key Differences: Substituent: Contains a hydroxypyridinylmethyl group instead of the piperidinyloxy linkage.

Tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate

- Key Differences: Functional Groups: Nitro and dibenzylamino groups on a pyrimidine ring.

Structural and Functional Comparison Table

Biologische Aktivität

Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate (CAS No. 1824513-13-4) is a synthetic compound with a molecular formula of and a molecular weight of 270.37 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure:

- IUPAC Name: this compound

- InChI Key: JVTZDQRIYKNYSF-UHFFFAOYSA-N

The synthesis typically involves several steps:

- Formation of the Pyrrolidine Ring: Achieved through cyclization reactions.

- Attachment of the Piperidin-4-yloxy Group: Involves nucleophilic substitution reactions.

- Esterification: The tert-butyl ester group is introduced using tert-butyl alcohol.

Pharmacological Potential

This compound has been investigated for various biological activities:

-

Anticancer Activity:

- Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties, suggesting that this compound may also possess similar effects. For instance, benzoylpiperidine derivatives have shown IC50 values as low as 0.08 µM against specific cancer cell lines, indicating strong inhibitory effects on tumor growth .

-

Enzyme Inhibition:

- The compound's structure suggests potential interactions with various enzymes, including those involved in metabolic pathways relevant to cancer progression. Similar compounds have been characterized as inhibitors of monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling pathways related to cancer cell proliferation .

-

Neuropharmacological Effects:

- Given its piperidine component, this compound may interact with neurotransmitter systems, potentially influencing mood and cognition. Research on related piperidine derivatives has highlighted their roles in modulating neurotransmitter receptors, which could provide insights into their neuropharmacological applications .

Table: Comparative Biological Activities of Related Compounds

Case Study: Anticancer Activity

A study investigating the anticancer properties of structurally similar compounds found that modifications to the piperidine moiety significantly enhanced activity against various cancer cell lines, including breast and ovarian cancers. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

Mechanistic Insights

Research into the mechanism of action for similar compounds suggests that they may exert their biological effects through modulation of signaling pathways such as PI3K/Akt/mTOR, which are critical in cancer biology. This pathway is known for its role in regulating cell cycle progression and apoptosis, making it a prime target for therapeutic intervention .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including:

- Nucleophilic substitution : Reacting piperidin-4-ol with a pyrrolidine derivative under basic conditions (e.g., NaH or K₂CO₃) in solvents like dichloromethane or acetonitrile at 0–25°C to form the ether linkage .

- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, requiring acidic conditions (e.g., HCl in dioxane) for removal .

- Optimization : Yield and purity are maximized by controlling temperature, solvent polarity, and stoichiometric ratios. For example, elevated temperatures (40–60°C) may accelerate etherification but risk side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry and stereochemistry. For instance, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR, while the pyrrolidine and piperidine protons show distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments, such as loss of the Boc group (m/z corresponding to -C₄H₈O₂) .

- Infrared (IR) Spectroscopy : Peaks at ~1680–1720 cm⁻¹ confirm ester carbonyl groups .

Q. What are the common chemical reactions involving this compound in medicinal chemistry?

- Ester hydrolysis : Acidic (HCl/H₂O) or basic (NaOH) conditions remove the Boc group, yielding a free amine for further functionalization .

- Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki or Buchwald–Hartwig) introduce aryl/heteroaryl groups to the piperidine or pyrrolidine rings .

- Reductive amination : The secondary amine reacts with aldehydes/ketones under H₂ or NaBH₃CN to form tertiary amines .

Q. How is the compound screened for biological activity, and what targets are prioritized?

- In vitro assays : Enzymatic inhibition (e.g., kinases, proteases) using fluorescence-based or radiometric assays.

- Cellular models : Cytotoxicity profiling (MTT assay) and functional studies (e.g., cAMP modulation for GPCR targets) .

- Target prioritization : Focus on CNS targets (e.g., σ receptors) due to the compound’s structural similarity to neuroactive piperidine derivatives .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing diastereomer formation in asymmetric synthesis?

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to enforce stereocontrol during pyrrolidine ring formation .

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective oxyfunctionalization of piperidine .

- Chromatographic resolution : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) separates diastereomers post-synthesis .

Q. What advanced techniques resolve structural ambiguities in crystallographic or spectroscopic data?

- X-ray crystallography : SHELX software refines crystal structures, addressing challenges like disorder in the piperidine ring .

- 2D NMR (COSY, NOESY) : Resolves overlapping signals; NOESY correlations confirm spatial proximity of pyrrolidine and piperidine protons .

- DFT calculations : Predict and validate NMR chemical shifts or IR vibrational modes to cross-check experimental data .

Q. How are structure-activity relationships (SAR) analyzed to enhance bioactivity?

- Analog synthesis : Modify substituents on the pyrrolidine (e.g., trifluoromethyl groups for metabolic stability) or piperidine (e.g., fluorophenoxy for lipophilicity) .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like kinases, highlighting key hydrogen bonds with the ether oxygen .

- Pharmacophore mapping : Identify essential motifs (e.g., tert-butyl ester for membrane permeability) using software like PHASE .

Q. What strategies mitigate stereochemical challenges during functionalization?

Q. How are contradictions in literature data on reaction efficiency reconciled?

- Meta-analysis : Compare solvent effects (e.g., DMF vs. THF) across studies to identify optimal dielectric constants for SN2 reactions .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict yields under untested conditions .

Q. What mechanistic insights explain the compound’s interactions with biological targets?

- Kinetic studies : Stopped-flow fluorescence quantifies binding rates to enzymes like acetylcholinesterase .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for receptor-ligand interactions .

- Cryo-EM : Visualizes binding poses in membrane-bound targets (e.g., GPCRs) at near-atomic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.